[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone
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Overview
Description
[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is a complex organic compound that features a pyrazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of automated synthesis and purification techniques can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These properties make it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine
- 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Uniqueness
What sets [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone apart is its combination of a pyrazole ring with a piperazine moiety, which provides unique chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds.
Properties
Molecular Formula |
C22H23ClN4O2 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)-2-methylpyrazol-3-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23ClN4O2/c1-25-21(15-20(24-25)18-8-3-4-9-19(18)23)22(28)27-12-10-26(11-13-27)16-6-5-7-17(14-16)29-2/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
CVFIAIKLQXGVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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